![molecular formula C20H21N3OS B4779054 N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide](/img/structure/B4779054.png)
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
Overview
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, commonly known as PTX-B, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTX-B belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of biological effects. In
Mechanism of Action
PTX-B acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of CB2 by PTX-B leads to a range of cellular responses, including inhibition of inflammation, modulation of immune function, and regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
PTX-B has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, anti-tumor effects, and immunomodulatory effects. PTX-B has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PTX-B in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune function and inflammation. However, one limitation of PTX-B is its relatively low potency compared to other cannabinoid receptor agonists, which may require higher concentrations for effective modulation of cellular responses.
Future Directions
There are several future directions for research on PTX-B, including the development of more potent analogs, the exploration of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its effects on the gut microbiome. Additionally, further research is needed to fully understand the mechanism of action of PTX-B and its potential interactions with other signaling pathways.
Scientific Research Applications
PTX-B has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, PTX-B has been used to study the endocannabinoid system, which is involved in the regulation of pain, mood, and appetite. PTX-B has also been shown to have anti-tumor effects in cancer cells and to modulate the immune system in immunology research.
properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-3-5-10-18-22-23-20(25-18)21-19(24)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWRNVIEXELAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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